N-((4-Fluorophenyl)methyl)ethanamide chemical properties
N-((4-Fluorophenyl)methyl)ethanamide chemical properties
Common Name: N-(4-Fluorobenzyl)acetamide CAS Registry Number: 86010-68-6 Molecular Formula: C9H10FNO Molecular Weight: 167.18 g/mol
Executive Summary & Chemical Identity
N-((4-Fluorophenyl)methyl)ethanamide (hereafter referred to as N-4FBA ) acts as a critical intermediate scaffold in medicinal chemistry. Unlike its anilide congener (N-(4-fluorophenyl)acetamide), N-4FBA possesses a methylene bridge (
The inclusion of the para-fluorine atom is a deliberate design choice in drug development, primarily utilized to block metabolic oxidation at the reactive para position (C4) while modulating lipophilicity (LogP) and dipole moment without imposing the steric penalty associated with chloro- or bromo-substituents.
Physicochemical Profile
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | Handling and formulation stability. |
| Melting Point | 108–112 °C (Typical range for benzyl amides) | Indicator of purity; distinct from liquid benzylamine precursors. |
| Solubility | Soluble in DCM, EtOH, DMSO; Low in Water | Lipophilic character aids membrane permeability. |
| LogP (Calc) | ~1.4 – 1.6 | Optimal range for fragment-based drug discovery (FBDD). |
| H-Bond Donors | 1 (Amide NH) | Key interaction point for receptor binding pockets. |
| H-Bond Acceptors | 1 (Carbonyl O) | Complementary binding motif. |
Synthetic Pathways & Process Optimization
The synthesis of N-4FBA is a classic nucleophilic acyl substitution. While simple in theory, achieving pharmaceutical-grade purity (>98%) requires strict control over stoichiometry and workup to remove trace amine (genotoxic risk) and acid byproducts.
Method A: Acetic Anhydride Acetylation (Recommended)
This method is preferred for its atom economy and ease of purification.
Reaction Scheme:
Detailed Protocol
-
Setup: Charge a dry 250 mL round-bottom flask with 4-Fluorobenzylamine (10.0 mmol, 1.25 g) and anhydrous Dichloromethane (DCM) (50 mL). Add Triethylamine (TEA) (12.0 mmol, 1.67 mL) as a proton scavenger.
-
Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (11.0 mmol, 1.04 mL) dropwise over 10 minutes. Note: Exothermic reaction; control rate to prevent localized boiling.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours.
-
Monitoring (Self-Validation): Check via TLC (SiO2, 50% EtOAc/Hexane).
-
Starting Material (Amine): Low Rf, stains with Ninhydrin.
-
Product (Amide): High Rf (~0.5), UV active, no Ninhydrin stain.
-
-
Workup:
-
Wash organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
-
Wash with Saturated NaHCO3 (2 x 20 mL) to neutralize acetic acid byproduct.
-
Wash with Brine (1 x 20 mL).
-
-
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Ethanol/Water (1:1) if necessary to obtain white needles.
Caption: Step-by-step workflow for the synthesis and purification of N-4FBA, highlighting critical impurity removal steps.
Spectral Characterization & Analytical Validation
Confirming the structure requires distinguishing the benzyl amide from the phenyl amide (anilide). The methylene protons are the diagnostic handle.
Nuclear Magnetic Resonance (NMR)
NMR (400 MHz,- 7.25 – 7.18 (m, 2H): Aromatic protons meta to Fluorine.
-
7.05 – 6.98 (m, 2H): Aromatic protons ortho to Fluorine (showing strong
coupling). -
5.90 (br s, 1H): Amide N-H . Broad signal, exchangeable with
. -
4.38 (d,
Hz, 2H): Benzylic -CH - . Critical Identifier: Appears as a doublet due to coupling with NH. If this were the anilide, this peak would be absent. -
2.02 (s, 3H): Acetyl -CH
.
- -115.0 ppm: Single peak (multiplet if proton-coupled). Diagnostic of para-fluoro substitution on a benzyl ring.
Infrared Spectroscopy (FT-IR)
-
3290 cm
: N-H stretch (secondary amide). -
1645 cm
: C=O stretch (Amide I band). -
1550 cm
: N-H bend (Amide II band). -
1220 cm
: C-F stretch (strong).
Reactivity & Medicinal Chemistry Utility[1]
N-4FBA is rarely the final drug; it is a pharmacophore fragment . Its utility lies in its specific reactivity profile and the biological properties imparted by the fluorine atom.
Structure-Activity Relationship (SAR) Logic
-
Metabolic Blocking: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol). Placing F at the para position blocks Cytochrome P450-mediated hydroxylation, a common clearance pathway for benzyl rings.
-
Electronic Modulation: Fluorine is highly electronegative (
), pulling electron density from the aromatic ring. This lowers the pKa of the amide proton slightly (via inductive effect through the methylene), potentially strengthening H-bond donor capability. -
Conformational Flexibility: The methylene linker allows the aromatic ring to rotate, enabling "induced fit" binding in enzyme pockets, unlike the rigid phenyl-amide bond.
Caption: SAR map illustrating how structural features of N-4FBA translate to medicinal chemistry properties.
Key Reactions
-
Hydrolysis: Under strong acidic (6M HCl, reflux) or basic (6M NaOH) conditions, N-4FBA hydrolyzes back to 4-fluorobenzylamine and acetic acid. This is useful for deprotecting the amine if the acetyl group was used as a protecting group.
-
N-Alkylation: Treatment with NaH followed by an alkyl halide (R-X) will alkylate the amide nitrogen, creating tertiary amides.
Safety & Handling
-
GHS Classification: Warning.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place. Hygroscopicity is low, but moisture can catalyze long-term hydrolysis.
References
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PubChem. N-(4-Fluorobenzyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link](Note: General search for CAS 86010-68-6).
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (For verifying Benzyl vs Phenyl shifts). [Link]
